molecular formula C22H21ClN2O3S B4165489 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

Cat. No. B4165489
M. Wt: 428.9 g/mol
InChI Key: BMIIQDVGXDOGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is a chemical compound that is commonly used in scientific research. It is known by several other names, including MK-677, Ibutamoren, and Nutrobal. This compound has gained a lot of attention in recent years due to its potential applications in various fields such as medicine, sports, and aging research.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide involves the activation of the ghrelin receptor. This receptor is found in the hypothalamus and pituitary gland and is responsible for regulating the secretion of growth hormone and other hormones. When activated, the ghrelin receptor stimulates the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body.
Biochemical and Physiological Effects
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass, reduce body fat, improve bone density, and enhance immune function. This compound has also been shown to have potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide in laboratory experiments include its ability to stimulate the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in laboratory experiments include its potential side effects, such as increased appetite, water retention, and joint pain. It is also important to note that the use of this compound in humans is not yet approved by regulatory agencies.

Future Directions

There are several future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide. One direction is to investigate its potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia. Another direction is to investigate its potential applications in sports performance enhancement. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is commonly used in scientific research due to its ability to stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). This compound has been shown to have potential applications in various fields such as medicine, sports, and aging research.

properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-8-11-19(12-9-15)25-29(27,28)21-14-18(10-13-20(21)23)22(26)24-16(2)17-6-4-3-5-7-17/h3-14,16,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIIQDVGXDOGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.